Enhanced Target Binding Affinity and Cellular Potency vs. First-Generation MDM2 Inhibitors
Idasanutlin demonstrates significantly enhanced in vitro binding affinity to the MDM2 protein and improved cellular potency compared to the first-generation clinical candidate RG7112 and the tool compound Nutlin-3a. This is a key differentiator for researchers requiring maximal target engagement at lower concentrations .
| Evidence Dimension | Inhibition of p53-MDM2 Interaction (Biochemical Assay) |
|---|---|
| Target Compound Data | IC50 = 6 nM |
| Comparator Or Baseline | RG7112: IC50 = 18 nM; Nutlin-3a: IC50 = 90 nM |
| Quantified Difference | 3-fold more potent than RG7112; 15-fold more potent than Nutlin-3a |
| Conditions | Cell-free HTRF (Homogeneous Time-Resolved Fluorescence) assay |
Why This Matters
The 15-fold increase in potency over Nutlin-3a and 3-fold over RG7112 translates to lower required concentrations for p53 activation in vitro, minimizing potential off-target effects and conserving compound supply in large-scale screening efforts.
